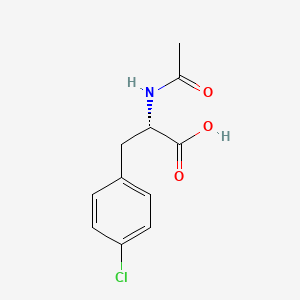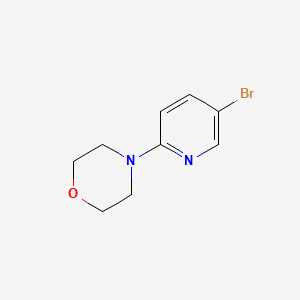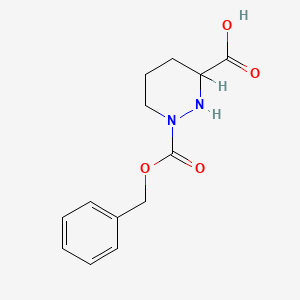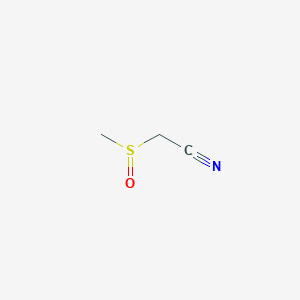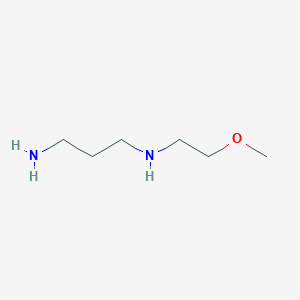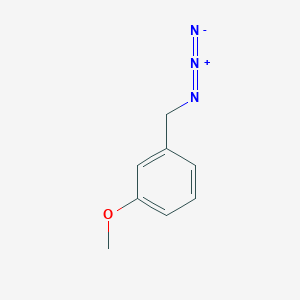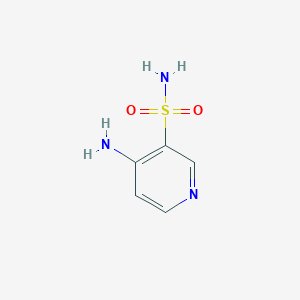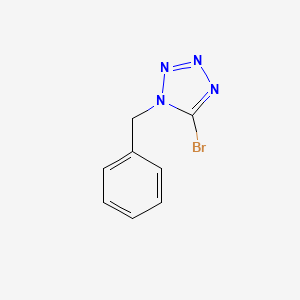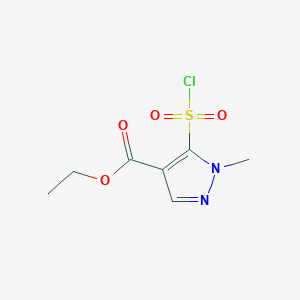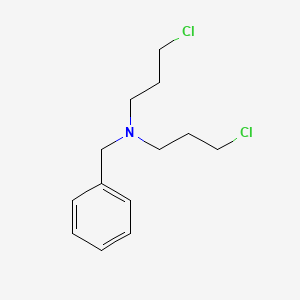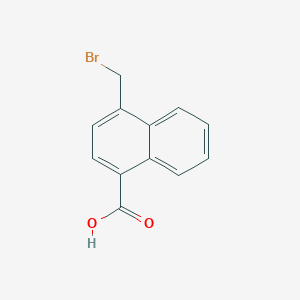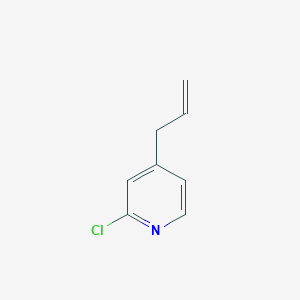
3-Bromo-1-phenylpropyne
Overview
Description
3-Bromo-1-phenylpropyne is a useful research compound. Its molecular formula is C9H7Br and its molecular weight is 195.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromoprop-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNCIBMWPVZEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450849 | |
| Record name | 3-Bromo-1-phenylpropyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-48-5 | |
| Record name | 3-Bromo-1-phenylpropyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromo-1-propynyl)benzen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Bromo-1-phenylpropyne a useful reagent in organic synthesis?
A1: this compound serves as a versatile electrophile due to the presence of the bromine atom. This allows it to participate in various reactions, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. Its structure, featuring both an alkyne and a phenyl ring, enables its incorporation into diverse molecular frameworks, making it particularly interesting for constructing complex heterocycles.
Q2: How is this compound utilized in the synthesis of camptothecin analogs?
A: One study [] highlights the use of this compound in a novel synthetic route towards the ABCD ring core of camptothecins, potent anti-cancer agents. The process involves two key steps:
- N-alkylation: this compound reacts with 1,6-dihydro-6-oxo-2-pyridinecarbonitrile under Curran’s protocol to yield an N-alkylated intermediate. []
- DBU-induced cyclization: Treatment of the intermediate with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) induces cyclization, likely through an intramolecular hetero-Diels-Alder reaction, furnishing the desired tetracyclic core. []
Q3: Are there other applications of this compound in heterocycle synthesis?
A: Yes, another study [] demonstrates the utility of this compound in constructing benzo[4,5]imidazo[2,1-b]thiazoles. Two distinct approaches are employed:
- Nucleophilic Attack/Addition Cyclization: this compound reacts with 1H-benzo[d]imidazole-2-thiols in the presence of cesium carbonate to give 3-benzyl-benzo[4,5]imidazo[2,1-b]thiazoles. []
- C–H Bond Activation: A palladium-catalyzed C-H bond activation strategy utilizing this compound and halobenzenes grants access to 3-benzyl-2-phenyl-benzo[4,5]imidazo[2,1-b]thiazoles. []
Q4: What are the advantages of these synthetic approaches using this compound?
A4: The presented methodologies offer several benefits:
- Conciseness: These routes provide relatively short and efficient pathways to complex heterocyclic systems. [, ]
- Mild Conditions: The reactions generally proceed under mild conditions, enhancing functional group tolerance. [, ]
- Versatility: The use of readily available starting materials and the ability to introduce diverse substituents showcase the flexibility of these approaches. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

